molecular formula C11H15N5O5 B11943158 May & Grunwald's stain

May & Grunwald's stain

Cat. No.: B11943158
M. Wt: 297.27 g/mol
InChI Key: IXOXBSCIXZEQEQ-PKJMTWSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

May & Grunwald’s stain is a Romanowsky-type stain used primarily in hematology and cytology for the differential staining of blood smears and bone marrow samples. It is a combination of methylene blue and eosin, which allows for the visualization of different cellular components based on their acidic or basic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

  • May-Grünwald Stain

    • Dissolve 0.3 grams of May-Grünwald dye in 100 milliliters of absolute methanol.
    • Warm the mixture to 50°C in a water bath for a few hours and allow it to cool to room temperature.
    • Stir the mixture on a magnetic stirrer for 24 hours.
    • Filter the mixture to obtain the stain .
  • Giemsa Stain

    • Add 1.0 gram of Giemsa dye into 66 milliliters of glycerol and warm the mixture in a conical flask for 1-2 hours at 50°C.
    • Cool the mixture to room temperature and add 66 milliliters of absolute methanol.
    • Leave the mixture to dissolve for 2-3 days, mixing it at intervals.
    • Filter the mixture to obtain the stain .

Industrial Production Methods

The industrial production of May & Grunwald’s stain involves large-scale synthesis of the dye components, followed by their combination in precise ratios. The process is automated to ensure consistency and quality control. The dyes are mixed with solvents and buffers, filtered, and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

May & Grunwald’s stain undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed during the staining process are the stained cellular components, which include:

Mechanism of Action

May & Grunwald’s stain works by differentially staining different cellular components based on their acidic or basic properties. Acidic components, such as DNA and chromatin, stain blue or purple due to the binding of methylene blue, while basic components, such as cytoplasm and proteins, stain pink or red due to the binding of eosin. The stain also highlights nuclear structures, such as nucleoli and nuclear membranes .

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1

InChI Key

IXOXBSCIXZEQEQ-PKJMTWSGSA-N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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